![molecular formula C19H25N3O3 B5315286 N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5315286.png)
N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide
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Description
Synthesis Analysis
Research has been dedicated to the synthesis of N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide derivatives, highlighting methods that ensure high yield and purity suitable for further applications. For example, studies have shown the synthesis of related compounds using carbodiimide condensation as a convenient and fast method, ensuring high purity of the final product (Yu et al., 2014)[https://consensus.app/papers/synthesis-yu/687f40cdcc205e779306e5c35154b70e/?utm_source=chatgpt].
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction techniques, revealing the conformation and spatial arrangement of the molecule. This detailed structural information is crucial for understanding the compound's interactions at the molecular level (Banfield et al., 1987)[https://consensus.app/papers/heterocyclicderivatives-guanidine-formation-xray-banfield/d10b63aaa04a520b95f0d733941346f3/?utm_source=chatgpt].
Chemical Reactions and Properties
Research has also focused on the chemical reactions involving N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide and its derivatives. Studies have explored its reactivity, demonstrating its potential in forming novel compounds with significant biological activities. For instance, compounds showing promising activity against various enzymes have been synthesized, highlighting the versatility of this chemical structure (Khalid et al., 2014)[https://consensus.app/papers/synthesis-biologically-nsubstituted2-khalid/ca3042dfdb1d554cb6b1d36488056bf7/?utm_source=chatgpt].
Physical Properties Analysis
The physical properties of N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide, such as solubility, melting point, and crystalline structure, have been examined to facilitate its use in various applications. Research on related compounds provides insights into optimizing these properties for specific uses (Olszewska et al., 2011)[https://consensus.app/papers/powder-diffraction-data-nderivatives-olszewska/9a07fe33a8e854c0a372810370c50b23/?utm_source=chatgpt].
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and stability under different conditions, have been a subject of study. These investigations are key to understanding how N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide and its derivatives can be used in the synthesis of new materials or drugs (Mercadante et al., 2013)[https://consensus.app/papers/synthesis-mercadante/1fb4cef3d9de57e799062015133036ad/?utm_source=chatgpt].
Future Directions
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-10-14(2)12-15(11-13)20-18(24)19(25)21-8-5-16(6-9-21)22-7-3-4-17(22)23/h10-12,16H,3-9H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNZZHPUELPMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)N2CCC(CC2)N3CCCC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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